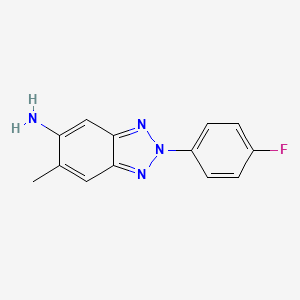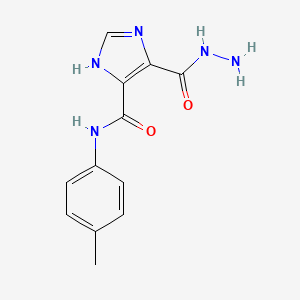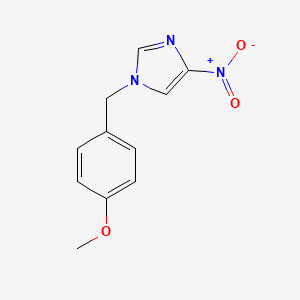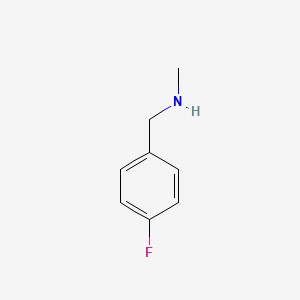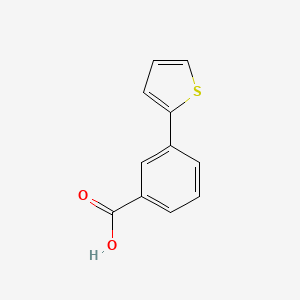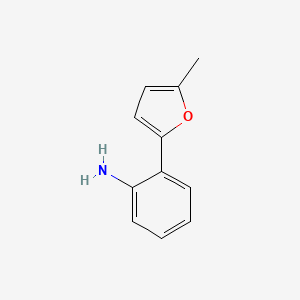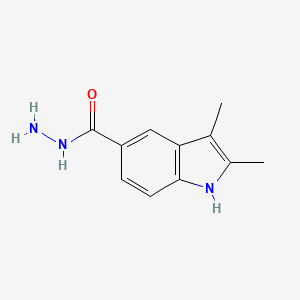
2,3-dimethyl-1H-indole-5-carbohydrazide
Descripción general
Descripción
2,3-Dimethyl-1H-indole-5-carbohydrazide (2,3-DMI) is an important compound in organic chemistry, as it is used in the synthesis of various organic compounds, such as heterocycles, thiophenes, and indoles. It is also used in the synthesis of pharmaceuticals, dyes, and fragrances. 2,3-DMI is a colorless solid that is insoluble in most organic solvents, but is soluble in water.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including 2,3-dimethyl-1H-indole-5-carbohydrazide, have been studied for their potential antiviral properties. Compounds structurally related to indoles have shown inhibitory activity against influenza A and other viruses . The specific modifications in the indole structure, such as the addition of carbohydrazide groups, can enhance the binding affinity to viral proteins, potentially leading to new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors, which is beneficial in developing new derivatives with anti-inflammatory effects . The carbohydrazide moiety in 2,3-dimethyl-1H-indole-5-carbohydrazide may contribute to this activity by modulating inflammatory pathways.
Anticancer Potential
Indole derivatives have been reported to possess anticancer properties against various cancer cell lines . The presence of the dimethylindole core in 2,3-dimethyl-1H-indole-5-carbohydrazide suggests that it may also exhibit anticancer activity, possibly through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Effects
The structural diversity of indole derivatives allows them to exhibit a broad spectrum of biological activities, including antimicrobial effects . The carbohydrazide group in 2,3-dimethyl-1H-indole-5-carbohydrazide could potentially interact with bacterial enzymes or cell wall components, leading to antimicrobial efficacy.
Antidiabetic Applications
Research has indicated that indole derivatives can have antidiabetic effects by influencing insulin secretion or glucose metabolism . The unique structure of 2,3-dimethyl-1H-indole-5-carbohydrazide may offer a novel approach to modulating these pathways, providing a potential therapeutic option for diabetes management.
Antimalarial Activity
Indole derivatives have shown promise as antimalarial agents due to their ability to interfere with the life cycle of the malaria parasite . The specific chemical features of 2,3-dimethyl-1H-indole-5-carbohydrazide could be explored for their potential to contribute to antimalarial drug development.
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways.
Result of Action
Some indole derivatives have shown anticancer properties against various cancer cell lines , suggesting that this compound might also have similar effects.
Propiedades
IUPAC Name |
2,3-dimethyl-1H-indole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-6-7(2)13-10-4-3-8(5-9(6)10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLQSKNEZHGOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356718 | |
| Record name | 2,3-dimethyl-1H-indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-1H-indole-5-carbohydrazide | |
CAS RN |
5094-42-8 | |
| Record name | 2,3-dimethyl-1H-indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)
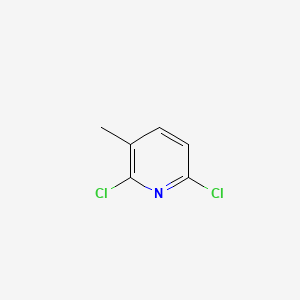
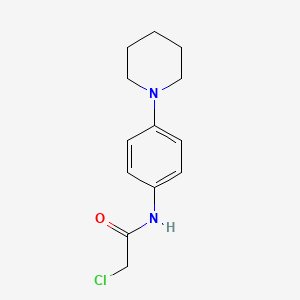

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)
